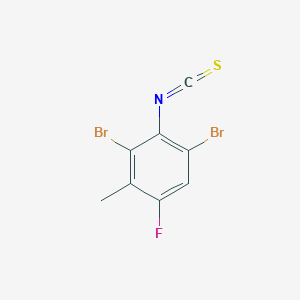
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate is a chemical compound with the molecular formula C8H4Br2FNS and a molecular weight of 325. This compound is primarily used in proteomics research and has various applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate typically involves the reaction of 2,6-dibromo-4-fluoro-3-methylphenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the compound’s purity and quality .
化学反応の分析
Types of Reactions
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylisothiocyanates, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学的研究の応用
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction is crucial for its applications in proteomics research, where it is used to study protein interactions and modifications .
類似化合物との比較
Similar Compounds
- 2,6-Dibromo-4-fluoro-3-methylphenylamine
- 2,6-Dibromo-4-fluoro-3-methylphenol
- 2,6-Dibromo-4-fluoro-3-methylphenylthiourea
Uniqueness
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate is unique due to its isothiocyanate functional group, which allows it to form covalent bonds with nucleophilic sites on proteins. This property makes it particularly valuable in proteomics research, where it is used to study protein interactions and modifications .
特性
CAS番号 |
1000576-76-0 |
|---|---|
分子式 |
C8H4Br2FNS |
分子量 |
325.00 g/mol |
IUPAC名 |
1,3-dibromo-5-fluoro-2-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H4Br2FNS/c1-4-6(11)2-5(9)8(7(4)10)12-3-13/h2H,1H3 |
InChIキー |
REVVQRYXWLSVGG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1F)Br)N=C=S)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


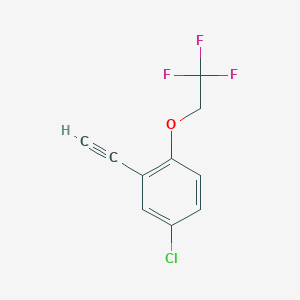
![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)

![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
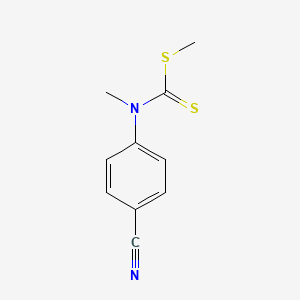


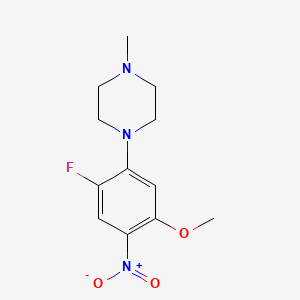

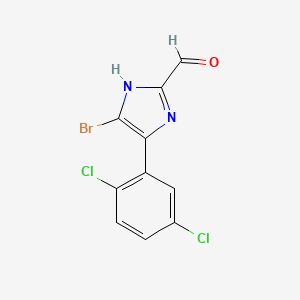


![3-Methylenehexahydrofuro[2,3-b]furan](/img/no-structure.png)
